![molecular formula C34H36N2S B12827875 N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)
N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine is a complex organic compound that features a benzothiophene core, which is a sulfur-containing heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine typically involves a multi-step process. One common method is the Pd(II)-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This reaction proceeds under moderate to good yields (up to 87%) and involves the use of palladium catalysts and appropriate ligands .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The scalability of the Sonogashira cross-coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or hydrocarbons.
Scientific Research Applications
N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The benzothiophene core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A selective estrogen receptor modulator with a benzothiophene core.
Sertaconazole: An antifungal agent with a benzothiophene core.
DNTT (Dinaphtho[2,3-b2’,3’-f]thieno[3,2-b]thiophene): An organic semiconductor with a benzothiophene core.
Uniqueness
N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine is unique due to its specific substitution pattern and the presence of tert-butyl groups, which can influence its chemical reactivity and biological activity. This compound’s unique structure makes it a valuable candidate for further research and development in various fields.
Properties
Molecular Formula |
C34H36N2S |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
3-N-(1-benzothiophen-3-yl)-1-N,3-N-bis(4-tert-butylphenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C34H36N2S/c1-33(2,3)24-14-18-26(19-15-24)35-27-10-9-11-29(22-27)36(28-20-16-25(17-21-28)34(4,5)6)31-23-37-32-13-8-7-12-30(31)32/h7-23,35H,1-6H3 |
InChI Key |
ZCLYMBYRWQPKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC(=CC=C2)N(C3=CC=C(C=C3)C(C)(C)C)C4=CSC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide](/img/structure/B12827793.png)

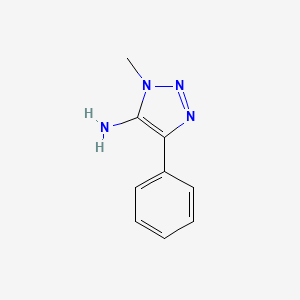
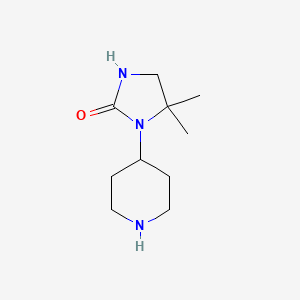
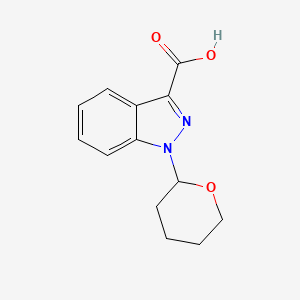

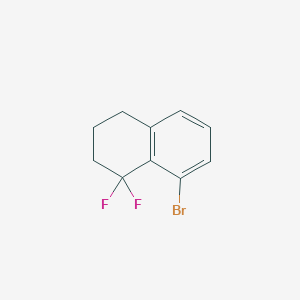
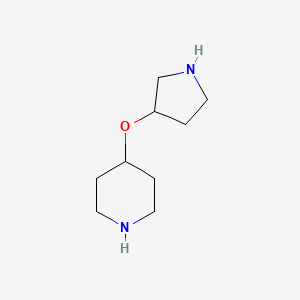
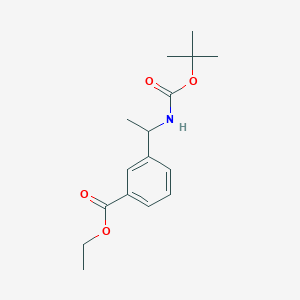
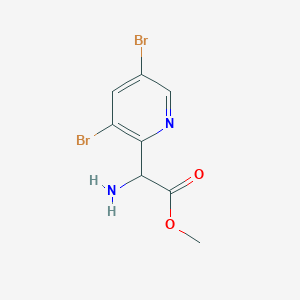
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)


![2-(but-2-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B12827898.png)
